

# Application Notes and Protocols for 5-HMSiR-Hoechst Nanoscopy

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## Compound of Interest

Compound Name: 5-HMSiR-Hoechst

Cat. No.: B12381734

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the image acquisition and setup for nanoscopy using the 5-HMSiR-Hoechst DNA probe. The protocols outlined below are intended for researchers in cell biology, microscopy, and drug development who are interested in high-resolution imaging of chromatin nanostructures in living cells.

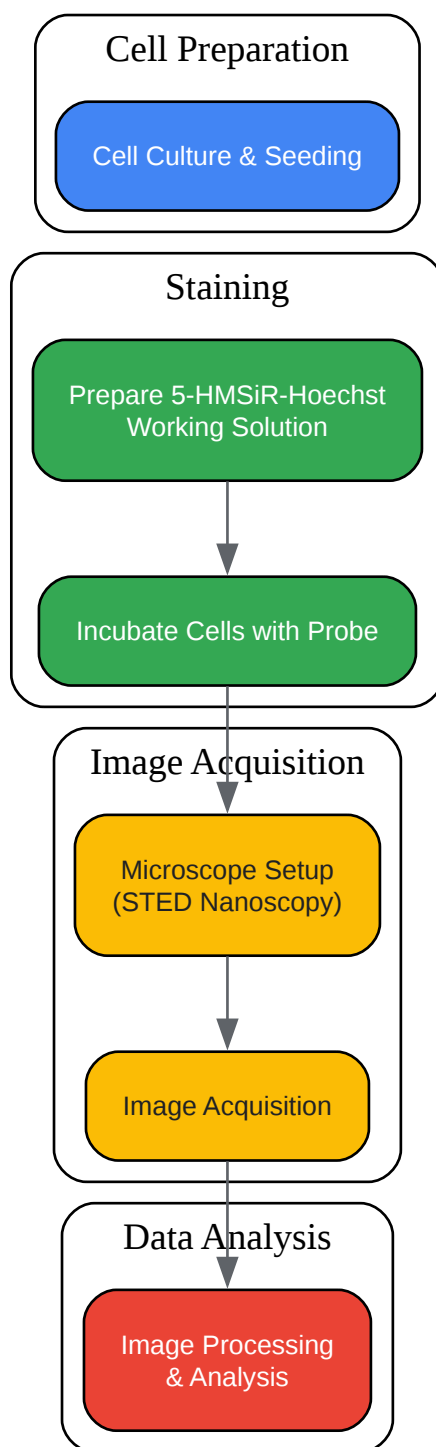
## Introduction

5-HMSiR-Hoechst is a far-red, cell-permeant DNA probe designed for live-cell super-resolution microscopy.<sup>[1][2][3]</sup> It is composed of the DNA minor groove binder Hoechst 33258 conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR).<sup>[1][2]</sup> The optimal probe, the 5'-regioisomer, exhibits a significant fluorescence increase of approximately 400-fold upon binding to DNA. This property enables wash-free imaging, making it highly suitable for single-molecule localization microscopy (SMLM) and 3D stimulated emission depletion (STED) nanoscopy of chromatin in living cells. The probe's far-red excitation and emission properties minimize phototoxicity, allowing for long-term imaging.

## Key Probe Characteristics

Property	Value	Reference
Probe Components	Hoechst 33258, hydroxymethyl silicon-rhodamine (HMSiR)	
Isomer	5'-regioisomer	
Fluorescence Increase upon DNA Binding	~400-fold	
Binding Affinity (KD)	3.5 ± 0.3 μM	
Excitation Wavelength (Ex)	640 nm	
Emission Wavelength (Em)	675 nm	
Compatibility	Live-cell STED and SMLM	
Cell Permeability	Yes	

## Experimental Workflow



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Caption: Experimental workflow for 5-HMSiR-Hoechst nanoscopy.

## Protocols

## I. Cell Culture and Seeding

- Culture cells of interest (e.g., HeLa, U-2 OS, or human primary fibroblasts) in an appropriate growth medium supplemented with fetal bovine serum and penicillin-streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- For imaging, seed the cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. The seeding density should be optimized to achieve a sub-confluent monolayer on the day of imaging.

## II. 5-HMSiR-Hoechst Staining Protocol

- **Probe Preparation:** Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Store the stock solution at -20°C, protected from light.
- **Working Solution:** On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
  - For STED imaging, a concentration of 1 μM can be used.
  - For SMLM imaging, a concentration of 100 nM is recommended.
- **Staining:** Remove the culture medium from the cells and add the 5-HMSiR-Hoechst working solution.
- **Incubation:** Incubate the cells for 1 hour at 37°C.
- **Imaging:** No washing steps are required before imaging. Imaging can be performed directly in the staining medium.

## III. STED Nanoscopy Image Acquisition

- **Microscope Setup:** Use a STED microscope equipped with a pulsed or continuous wave laser for depletion.
- **Excitation:** Excite the 5-HMSiR-Hoechst probe using a laser line at approximately 640 nm.

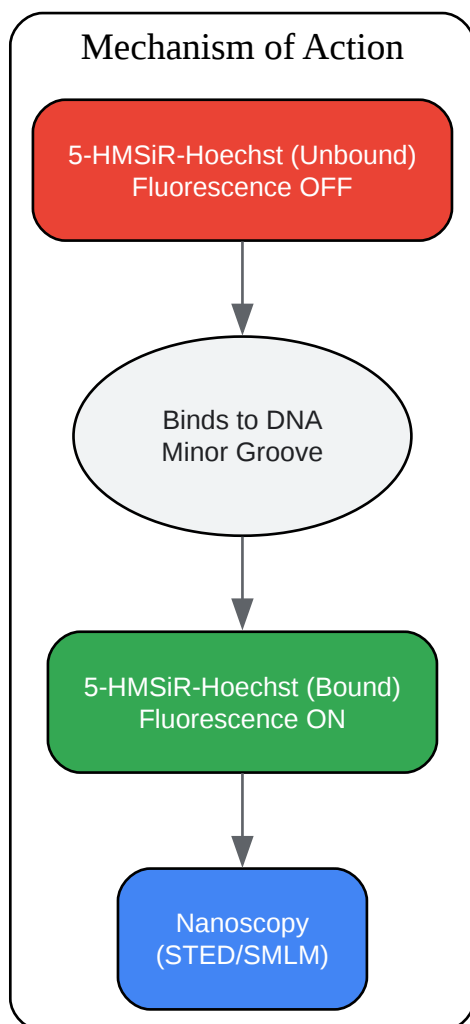
- Depletion: Use a STED laser at 775 nm for efficient depletion of the fluorescence signal. High excitation laser power may be necessary for optimal resolution.
- Detection: Collect the fluorescence emission in a spectral window centered around 675 nm.
- Image Settings: Adjust the laser powers, pixel size, and dwell time to optimize the signal-to-noise ratio and minimize photobleaching while achieving the desired resolution.
- 3D STED: For 3D STED imaging, utilize a z-donut-shaped STED beam to improve axial resolution.

## Quantitative Data Summary

Parameter	Technique	Value/Range	Cell Type	Notes	Reference
Staining Concentration	STED	1 $\mu$ M	U-2 OS, Fibroblasts	1-hour incubation at 37°C.	
Staining Concentration	SMLM	100 nM	Not specified	1-hour incubation, no wash.	
z-axis Resolution	3D STED	~175 nm	Not specified	~4-fold improvement over confocal.	
Lateral Resolution	STED	Below 100 nm	Human primary fibroblasts, HeLa	-	
Toxicity	Cell Viability	No significant effect	HeLa	24-hour treatment at concentrations exceeding imaging use.	

## Signaling Pathway Visualization

The mechanism of 5-HMSiR-Hoechst action is based on direct binding to DNA and a conformational change leading to fluorescence, rather than a complex signaling pathway. The following diagram illustrates the probe's mechanism of action.



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Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation.

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## References

- [1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications \(RSC Publishing\) DOI:10.1039/D0CC06759H \[pubs.rsc.org\]](#)
- [2. Far-red switching DNA probes for live cell nanoscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
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